1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone

Lipophilicity Drug-likeness Membrane permeability

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone (CAS 37994-62-0) is a racemic, multifunctional piperidine building block with a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. It features a tertiary alcohol at C4, an acetyl group at C3, and an N-methyl substituent, giving it a computed XLogP3-AA of 0.2 and a topological polar surface area (TPSA) of 40.5 Ų.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 37994-62-0
Cat. No. B1330248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone
CAS37994-62-0
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(=O)C1CN(CCC1(C)O)C
InChIInChI=1S/C9H17NO2/c1-7(11)8-6-10(3)5-4-9(8,2)12/h8,12H,4-6H2,1-3H3
InChIKeyOOSYAXKYAOWSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone (CAS 37994-62-0): Procurement-Grade Physicochemical and Structural Baseline


1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone (CAS 37994-62-0) is a racemic, multifunctional piperidine building block with a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. It features a tertiary alcohol at C4, an acetyl group at C3, and an N-methyl substituent, giving it a computed XLogP3-AA of 0.2 and a topological polar surface area (TPSA) of 40.5 Ų [1]. While assigned the NSC number NSC30344, published biological profiling data remain absent from the primary literature. Commercial sources list it as a solid with a typical purity of ≥95% .

Why Generic Substitution Fails for 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone (37994-62-0): Structural Uniqueness and Physicochemical Divergence


In-class piperidine building blocks cannot be interchanged with 1-(4-hydroxy-1,4-dimethylpiperidin-3-yl)ethanone without altering key molecular properties. The compound’s distinctive combination of a C4 tertiary alcohol, a C3 acetyl group, and an N1-methyl substituent creates a hydrogen-bonding profile (1 HBD, 3 HBA) [1] and steric environment that is absent in simpler analogs such as 1-acetyl-4-hydroxypiperidine (CAS 4045-22-1), which lacks both the C4 methyl and the N-methyl groups [2]. These structural differences translate into measurable divergence in lipophilicity (XLogP3 0.2 versus -0.07) and molecular weight (171.24 versus 143.18 g/mol) [1], directly impacting solubility, membrane permeability, and downstream synthetic utility. The quantitative evidence that follows demonstrates exactly where this compound departs from the closest comparator, establishing a basis for scientifically justified selection.

Head-to-Head Quantitative Evidence Guide: 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone (37994-62-0) Versus Closest Analog 1-Acetyl-4-hydroxypiperidine (4045-22-1)


Lipophilicity Advantage: XLogP3 0.2 for 37994-62-0 vs. -0.07 for 4045-22-1

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone exhibits a computed XLogP3-AA of 0.2, whereas the des-methyl analog 1-acetyl-4-hydroxypiperidine has a computed LogP of -0.07 [1]. This represents a ΔLogP of +0.27, indicating that the target compound is meaningfully more lipophilic, a property that directly influences passive membrane permeability and oral bioavailability in drug discovery contexts, despite both compounds lying within the generally favorable LogP range of 0–3 for CNS drug candidates.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Parity: TPSA 40.5 Ų for 37994-62-0 vs. 40.5 Ų for 4045-22-1 Confirms Conserved Hydrogen-Bonding Capacity

Both the target compound 1-(4-hydroxy-1,4-dimethylpiperidin-3-yl)ethanone and the comparator 1-acetyl-4-hydroxypiperidine share an essentially identical topological polar surface area of 40.5 Ų [1]. This parameter is a critical predictor of a molecule's ability to cross biological membranes, with a TPSA < 60 Ų generally considered favorable for blood-brain barrier penetration and < 140 Ų for oral absorption. The parity in TPSA indicates that the additional methyl groups in the target compound do not introduce polar surface area liabilities, meaning the gain in lipophilicity (ΔLogP +0.27) is achieved without compromising the favorable TPSA profile.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Molecular Weight and Hydrogen Bond Acceptor Differentiation: MW 171.24 and 3 HBA for 37994-62-0 vs. MW 143.18 and 2 HBA for 4045-22-1

The target compound has a molecular weight of 171.24 g/mol and a hydrogen bond acceptor (HBA) count of 3, compared to 143.18 g/mol and an HBA count of 2 for 1-acetyl-4-hydroxypiperidine [1][2]. The difference of 28.06 g/mol corresponds precisely to the addition of two methyl groups (2 × 14.03 Da = 28.06 Da). The extra HBA arises because the acetyl carbonyl oxygen in the target is at the C3 position, contributing a third acceptor, whereas the comparator's acetyl is attached at N1 with only two acceptors (carbonyl oxygen and hydroxyl oxygen). Both compounds remain within the molecular weight range for fragment-based screening (< 300 Da), but the target compound's slightly higher MW and additional HBA offer more interaction points for target binding.

Molecular weight Hydrogen bond acceptor count Lead-likeness Fragment-based drug design

Stereochemical Complexity: Two Undefined Chiral Centers in 37994-62-0 vs. Zero in 4045-22-1 Enable Enantioselective Derivatization

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone contains two undefined stereocenters (C3 and C4), as catalogued by PubChem, and is supplied as a racemic mixture [1]. In contrast, 1-acetyl-4-hydroxypiperidine contains no chiral centers. The presence of two contiguous stereocenters makes the target compound a precursor for chiral separation or asymmetric synthesis efforts aimed at generating enantiomerically pure piperidine scaffolds. The racemic mixture is commercially available at ≥95% purity , providing a defined starting point for chiral resolution campaigns.

Chirality Stereochemistry Enantiomeric enrichment Chiral building block

Evidence-Based Application Scenarios for 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone (37994-62-0)


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and CNS-Desirable TPSA

When designing fragment libraries for CNS targets, the compound's XLogP3 of 0.2 combined with a TPSA of 40.5 Ų [1] positions it within the favorable property space for blood-brain barrier penetration (typically TPSA < 60–70 Ų and LogP 0–3). Compared to 1-acetyl-4-hydroxypiperidine (LogP -0.07, TPSA 40.5 Ų), the target compound offers increased lipophilicity without sacrificing polar surface area, potentially improving passive permeability while retaining a fragment-like molecular weight of 171.24 Da [1]. This makes it a suitable core scaffold for hit-to-lead optimization in CNS programs, where maintaining the balance between lipophilicity and TPSA is critical for avoiding P-glycoprotein efflux and ensuring target engagement.

Chiral Resolution and Enantioselective Synthesis of Piperidine-Containing Bioactives

The compound's two contiguous stereocenters at C3 and C4, supplied as a racemic mixture at ≥95% purity , make it an attractive starting material for chiral chromatographic resolution or asymmetric synthesis. Unlike achiral piperidine building blocks such as 1-acetyl-4-hydroxypiperidine (CAS 4045-22-1), the target compound enables the generation of enantiomerically pure 3-acetyl-4-hydroxy piperidine derivatives [2]. This stereochemical complexity is valuable in the synthesis of bioactive molecules where absolute configuration at the piperidine ring determines pharmacological activity, such as in certain kinase inhibitors or GPCR modulators where the piperidine ring serves as a core scaffold.

Scaffold Diversification via C3-Acetyl Functionalization in Heterocyclic Chemistry

The C3-acetyl group provides a reactive handle for further synthetic elaboration, including reductive amination, Grignard addition, or condensation reactions, while the C4 tertiary alcohol remains protected by steric hindrance from the geminal methyl group [1]. Compared to 1-acetyl-4-hydroxypiperidine, where the acetyl group is on the nitrogen and the hydroxyl is a secondary alcohol, the target compound's substitution pattern allows chemoselective modification at C3 while preserving the C4 hydroxyl for subsequent reactions [3]. This orthogonal reactivity profile is advantageous in multi-step synthetic routes to complex heterocyclic scaffolds, such as spirocyclic piperidines or fused ring systems that are prevalent in modern drug discovery chemistry.

Physicochemical Property Optimization in Lead Optimization Campaigns

For lead series where the des-methyl comparator 1-acetyl-4-hydroxypiperidine yields suboptimal LogP or metabolic stability, the target compound offers a direct structural upgrade. The addition of two methyl groups increases the molecular weight by 28.06 Da and shifts the LogP by +0.27 units [1]. These modest increments can be strategically employed to modulate key drug-like properties—such as reducing metabolic N-dealkylation at the piperidine nitrogen or improving passive permeability—without introducing the property cliffs often associated with larger hydrophobic substitutions. The compound's availability from multiple vendors, including Combi-Blocks via Fujifilm Wako and Hit2Lead , supports procurement for iterative SAR exploration.

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